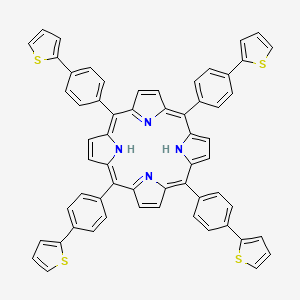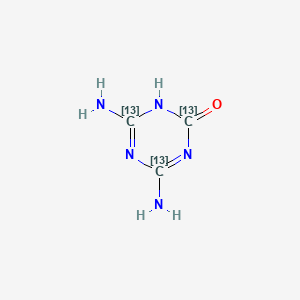![molecular formula C56H38N8S4Zn B1498600 zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene CAS No. 77447-43-9](/img/structure/B1498600.png)
zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene is a complex chemical structure with significant potential in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes multiple phenylsulfanyl groups and a diazanidanonacyclo framework. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions, including high temperatures and the use of catalysts, to achieve the final product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure efficient and cost-effective production. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the diazanidanonacyclo framework, potentially altering its electronic properties.
Substitution: The phenylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl groups can yield sulfoxides or sulfones, while reduction of the diazanidanonacyclo framework can result in altered electronic properties and potentially new functional groups.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in materials science, including the development of advanced materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups and diazanidanonacyclo framework allow it to bind to proteins, enzymes, and other biomolecules, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms and developing new therapies.
Comparación Con Compuestos Similares
Similar Compounds
- Copper;33- [ [4- (2-hydroxyethylsulfonyl)phenyl]sulfamoyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo [28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3 (40),4 (9),5,7,10,12 (39),13 (18),14,16,19,21,23,25,27,29,31 (36),32,34-nonadecaene-6,15,24-trisulfonic acid
- 6,15,24,33-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38)
Uniqueness
The uniqueness of zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene lies in its specific combination of functional groups and molecular framework. This combination imparts unique chemical and physical properties, making it distinct from other similar compounds and valuable for various scientific applications.
Propiedades
Número CAS |
77447-43-9 |
|---|---|
Fórmula molecular |
C56H38N8S4Zn |
Peso molecular |
1016.6 g/mol |
Nombre IUPAC |
zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene |
InChI |
InChI=1S/C56H38N8S4.Zn/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;/h1-32,57,60-64H;/q-2;+2 |
Clave InChI |
QVPULJQQKXMHJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C([N-]5)NC7=C8C=C(C=CC8=C(N7)NC9=C1C=C(C=CC1=C(N4)[N-]9)SC1=CC=CC=C1)SC1=CC=CC=C1)SC1=CC=CC=C1.[Zn+2] |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C([N-]5)NC7=C8C=C(C=CC8=C(N7)NC9=C1C=C(C=CC1=C(N4)[N-]9)SC1=CC=CC=C1)SC1=CC=CC=C1)SC1=CC=CC=C1.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-oxo-1H-purin-2-yl]butanamide](/img/structure/B1498521.png)





![(S)-7-chloro-2-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1498541.png)
![Sodium;3-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate](/img/structure/B1498543.png)
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)




